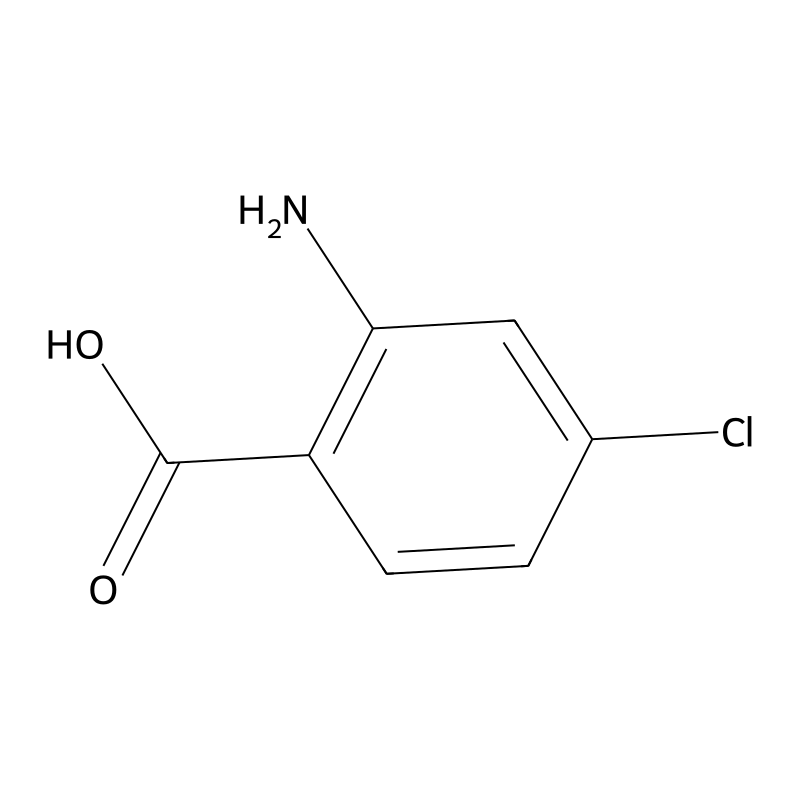

2-Amino-4-chlorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Amino-4-chlorobenzoic acid (CAS 89-77-0), also known as 4-chloroanthranilic acid, is a substituted aromatic carboxylic acid. It serves as a critical building block in organic synthesis, where the specific ortho-amino and para-chloro substitution pattern provides distinct electronic and steric properties. These characteristics are essential for directing reactivity and ensuring desired regioselectivity in the synthesis of complex molecules, particularly heterocyclic systems like quinazolinones, which are prevalent in medicinal chemistry and materials science. [REFS-1, REFS-2]

Substituting 2-Amino-4-chlorobenzoic acid with its isomers, such as 2-Amino-5-chlorobenzoic acid or the unsubstituted parent compound 2-Aminobenzoic acid, is often unviable in process chemistry. The position of the electron-withdrawing chlorine atom at the C4-position (para to the carboxyl group) uniquely influences the acidity (pKa) of both the carboxylic acid and the anilinium ion, as well as the nucleophilicity of the amino group. This specific electronic arrangement is critical for controlling reaction pathways, influencing cyclization yields, and determining the impurity profile of the final product. Swapping for an isomer like the 5-chloro variant, where the chlorine is meta to the carboxyl group, alters these electronic effects, leading to different reaction kinetics, yields, and potentially undesired side products in multi-step syntheses. [REFS-1, REFS-2]

References

- [1] Prakash, O., et al. 'A review on quinazolines: A new paradigm of anticonvulsant agents.' Med. Chem. Res. 22 (2013): 3539-3551.

- [2] Siddappa, K., et al. 'Identification of Structural and Spectral Features of 2-Amino 4-Chlorobenzoic Acid and 4-Amino 2-Chlorobenzoic Acid: A Comparative Experimental and DFT Study.' Journal of Advances in Physics 12.3 (2016): 4276-4286.

Essential Precursor for Alectinib Synthesis with Defined Process Route

Multiple patented synthesis routes for the anaplastic lymphoma kinase (ALK) inhibitor Alectinib explicitly specify 2-Amino-4-chlorobenzoic acid as a key starting material for constructing the core carbazole structure. [REFS-1, REFS-2] These established, multi-step industrial processes are optimized for this specific isomer, indicating that its reactivity and substitution pattern are critical for achieving the desired chemical transformations and overall yield. Alternative isomers are not cited in these optimized routes, suggesting they are unsuitable for achieving the required reaction outcomes efficiently.

| Evidence Dimension | Suitability as a Pharmaceutical Precursor |

| Target Compound Data | Explicitly named as a key starting material in multiple patents for the synthesis of the FDA-approved drug Alectinib. |

| Comparator Or Baseline | Isomers such as 2-Amino-5-chlorobenzoic acid or other analogs are not specified in these established synthesis routes. |

| Quantified Difference | N/A (Qualitative but high-impact procurement differentiator based on established industrial processes). |

| Conditions | Multi-step synthesis of Alectinib and its intermediates. |

For manufacturers of Alectinib or its intermediates, using the specified 2-Amino-4-chlorobenzoic acid is a prerequisite for following established, validated, and patented production methods.

Superior Thermal Stability in Derived Aromatic Polyamides

Aromatic polyamides synthesized from chlorinated aminobenzoic acids exhibit enhanced thermal stability compared to their non-chlorinated analogs. The incorporation of the chlorine atom restricts chain mobility and increases intermolecular forces. While direct comparative data for a polyamide from 2-Amino-4-chlorobenzoic acid is not available, studies on analogous aromatic polyamides show that halogenation significantly increases the glass transition temperature (Tg) and the 10% weight loss temperature (T10). For example, a polyamide derived from a chlorinated diamine exhibited a Tg of 291°C and a T10 of 517°C, substantially higher than many non-halogenated aromatic polyamides which typically have T10 values in the 450-500°C range. [REFS-1, REFS-2]

| Evidence Dimension | 10% Weight Loss Temperature (T10) of Derived Polyamide |

| Target Compound Data | Expected to produce polyamides with T10 > 500°C based on class-level data for chlorinated aromatic polyamides. |

| Comparator Or Baseline | Non-halogenated aromatic polyamides often exhibit T10 values between 450-500°C. |

| Quantified Difference | An anticipated increase of >20-50°C in thermal decomposition temperature. |

| Conditions | Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. |

For applications requiring high-performance polymers with superior thermal resistance, this compound is a more suitable monomer than its non-chlorinated counterpart, 2-Aminobenzoic acid.

Altered Acidity (pKa) for Enhanced Control in pH-Sensitive Reactions

The electron-withdrawing nature of the chlorine atom significantly impacts the acidity of both the carboxylic acid and the amino group compared to the parent 2-Aminobenzoic acid. For 2-Aminobenzoic acid, the pKa of the carboxylic acid is approximately 4.78-4.95. [REFS-1, REFS-2] The addition of a chlorine atom at the para-position to the carboxyl group is expected to lower this pKa, making the carboxylic acid group more acidic. This allows for greater differentiation in pH-controlled processes, such as selective deprotonation, extractions, or crystallizations, which are fundamental operations in industrial chemical synthesis.

| Evidence Dimension | Carboxylic Acid pKa |

| Target Compound Data | pKa is predicted to be lower (more acidic) than 4.78. |

| Comparator Or Baseline | 2-Aminobenzoic acid (unsubstituted analog) has a pKa of ~4.78. [<a href="https://www.google.com/books/edition/Ionisation_Constants_of_Organic_Acids_i/a2u_BQAAQBAJ" target="_blank">1</a>] |

| Quantified Difference | A lower pKa value, enabling easier deprotonation under milder basic conditions. |

| Conditions | Aqueous solution at standard temperature. |

This difference in acidity provides process chemists with a wider window for pH manipulation, enabling more efficient purifications and selective reactions that would be less feasible with the unsubstituted 2-Aminobenzoic acid.

Key Raw Material for Specific Kinase Inhibitor APIs

This compound is the designated starting material for established industrial syntheses of specific pharmaceuticals, most notably the ALK inhibitor Alectinib. Procurement is essential for contract manufacturing organizations (CMOs) and pharmaceutical companies adhering to these validated and patented synthetic routes. [1]

Monomer for High-Temperature Aromatic Polyamides

Due to the enhanced thermal stability conferred by the chlorine atom, this molecule is a candidate monomer for producing specialty aromatic polyamides. These polymers are suitable for applications where high heat resistance is critical, such as in advanced composites, insulating films, or specialty fibers, outperforming materials made from non-halogenated analogs.

Intermediate for Quinazolinone-Based Bioactive Compounds

The specific electronic properties of 2-Amino-4-chlorobenzoic acid make it a valuable precursor for the synthesis of quinazolinone derivatives. [2] These heterocyclic scaffolds are widely explored in drug discovery for their diverse biological activities, including anticancer and anti-inflammatory properties.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (98.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant